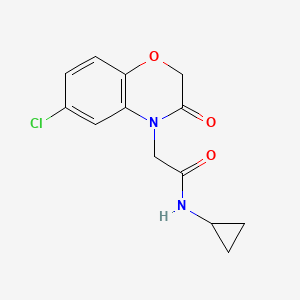![molecular formula C19H21N3O B4420321 N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B4420321.png)
N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide
Overview
Description
N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C19H21N3O and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide is 307.168462302 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of SMR000022680, also known as the Secretion Modification Region (SMR) peptide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus , a common bacterium responsible for a wide range of infections.
Mode of Action
SMR peptides interact with DnaK, inhibiting the biofilm-forming capacity of Staphylococcus aureus . The interaction between the antagonist and DnaK is determined by immune precipitation with anti-Flag M2 Affinity and Western blot analysis .
Biochemical Pathways
The SMR peptide affects the pathway responsible for biofilm formation in Staphylococcus aureus . By targeting DnaK, the SMR peptide disrupts the normal function of this protein, thereby inhibiting the formation of biofilms . This disruption can reduce the viability of the biofilm and improve the susceptibility of the bacteria to antimicrobial agents .
Pharmacokinetics
It is known that the dose effect of smr peptides on biofilm formation was assessed using microtiter plate methods and confocal microscopy . Increasing SMR peptide concentrations exhibited increasing blockade of S. aureus biofilm formation .
Result of Action
The result of SMR000022680’s action is a significant inhibition of biofilm formation by Staphylococcus aureus . This inhibition occurs in a dose-dependent manner, with significant inhibition found at 18 µM, 36 µM, and 72 µM . By reducing biofilm viability, SMR000022680 can improve the susceptibility of the bacteria to antimicrobial agents .
Future Directions
The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Future research could focus on designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level which could be used as a single drug with improved safety .
Properties
IUPAC Name |
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-22-17-12-8-7-11-16(17)21-19(22)14(2)20-18(23)13-15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQVFZAVARGXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



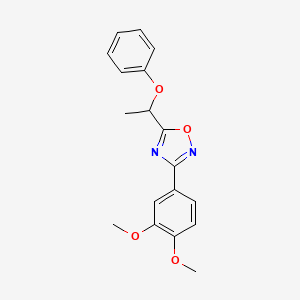
![7-methyl-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4420248.png)
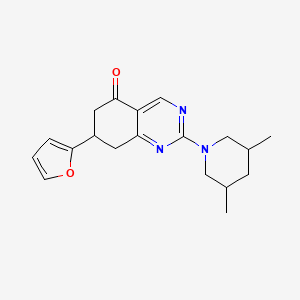
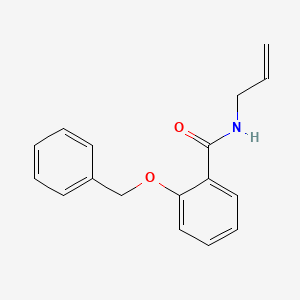
![3,4,5-trimethoxy-N-[4-(pyridin-2-ylmethyl)phenyl]benzamide](/img/structure/B4420260.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4420284.png)
![Methyl 4-[5-[(furan-2-ylmethylamino)methyl]furan-2-yl]benzoate;hydrochloride](/img/structure/B4420292.png)

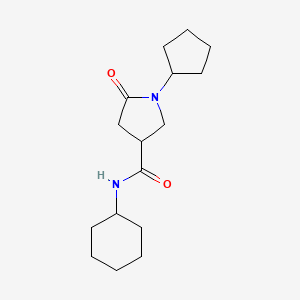
![4-methyl-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B4420315.png)
![6-[(4-benzylpiperazin-1-yl)sulfonyl]-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4420327.png)
![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4420330.png)
